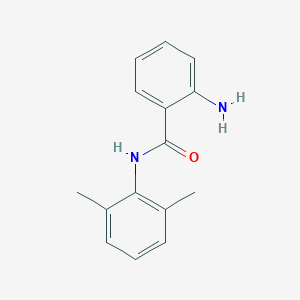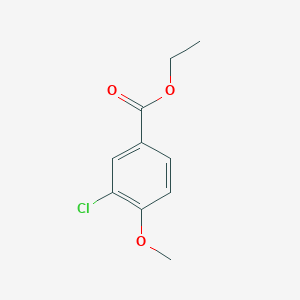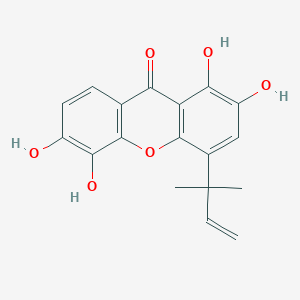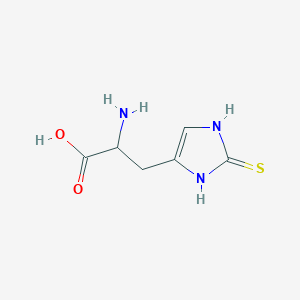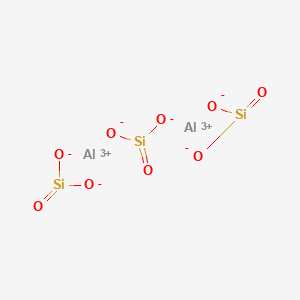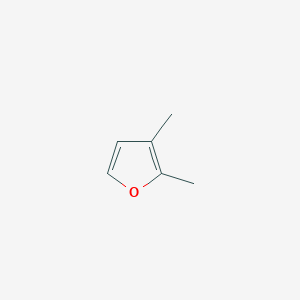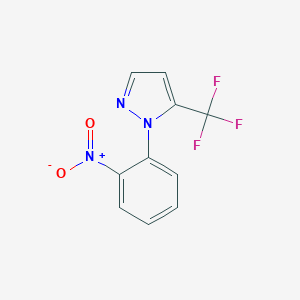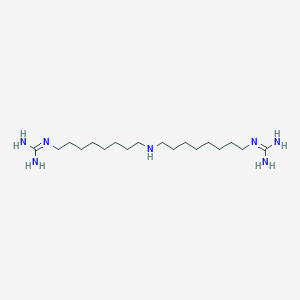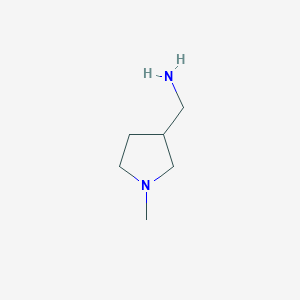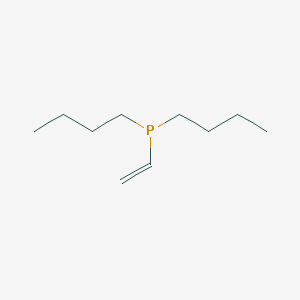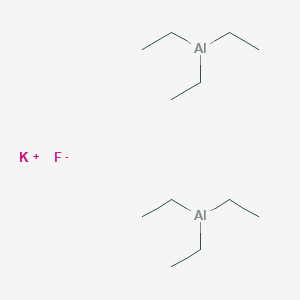
potassium mu-fluoro-bis(triethylaluminium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium mu-fluoro-bis(triethylaluminium) is a chemical compound used in scientific research for its unique properties. It is a highly reactive compound that is used in a variety of applications, including catalysis, organic synthesis, and material science. In
Mecanismo De Acción
The mechanism of action of potassium mu-fluoro-bis(triethylaluminium) is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. It has a high affinity for electron-rich compounds, which makes it useful in many organic reactions. It is also highly reactive, which makes it useful in reactions where a high degree of selectivity is required.
Efectos Bioquímicos Y Fisiológicos
Potassium mu-fluoro-bis(triethylaluminium) is not used in biochemical or physiological research, as it is highly reactive and can be dangerous to handle. It has not been studied extensively in terms of its effects on living organisms, and there is little information available on its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of potassium mu-fluoro-bis(triethylaluminium) is its high reactivity, which makes it useful in a wide range of chemical reactions. It is also relatively easy to synthesize, which makes it accessible to researchers. However, its high reactivity also makes it dangerous to handle, and it must be used with caution in the laboratory.
Direcciones Futuras
There are many potential future directions for research involving potassium mu-fluoro-bis(triethylaluminium). One area of interest is the development of new materials with unique properties, such as high strength and flexibility. Another area of interest is the development of new catalysts for organic synthesis, particularly in the production of pharmaceuticals and other high-value chemicals. Additionally, there is potential for research into the toxicity and environmental impact of potassium mu-fluoro-bis(triethylaluminium), which could help to inform safe handling practices and disposal methods.
Métodos De Síntesis
Potassium mu-fluoro-bis(triethylaluminium) is synthesized by reacting potassium fluoride with triethylaluminium in anhydrous conditions. The reaction takes place in a solvent such as toluene or hexane, and the resulting compound is a white solid that is highly reactive. The synthesis method is relatively simple, but it requires careful handling due to the highly reactive nature of the compound.
Aplicaciones Científicas De Investigación
Potassium mu-fluoro-bis(triethylaluminium) has a wide range of scientific research applications. It is used as a catalyst in organic synthesis, particularly in the production of polymers and other materials. It is also used in material science research, where it is used to create new materials with unique properties. Additionally, it is used in the production of electronic components and as a reagent in other chemical reactions.
Propiedades
Número CAS |
12091-08-6 |
|---|---|
Nombre del producto |
potassium mu-fluoro-bis(triethylaluminium) |
Fórmula molecular |
C12H30Al2FK |
Peso molecular |
286.43 g/mol |
Nombre IUPAC |
potassium;triethylalumane;fluoride |
InChI |
InChI=1S/6C2H5.2Al.FH.K/c6*1-2;;;;/h6*1H2,2H3;;;1H;/q;;;;;;;;;+1/p-1 |
Clave InChI |
MEHYFUNKDZKKHN-UHFFFAOYSA-M |
SMILES isomérico |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
SMILES |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
SMILES canónico |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
Sinónimos |
potassium mu-fluoro-bis(triethylaluminium) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




